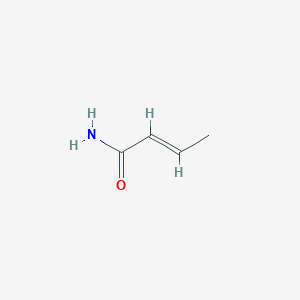

Crotonamide

Vue d'ensemble

Description

Crotonamide is a chemical compound with significance in various fields of chemistry and materials science. Its molecular structure, synthesis methods, chemical reactions, and properties have been subjects of research to understand its characteristics and potential applications.

Synthesis Analysis

The synthesis of Crotonamide has been explored through different methods. N-(hydroxymethyl)crotonamide and N, N′-(oxydimethylene)biscrotonamide were synthesized through reactions involving crotonamide with paraform in the presence of sodium methoxide as a catalyst (S. Ushakov, E. M. Lavrent'eva, K. S. Podgorskaya, 1959). Furthermore, iodine-catalyzed synthesis of β-uramino crotonic esters has been achieved, using choline chloride/urea as a green solvent, highlighting an eco-friendly approach to Crotonamide derivatives synthesis (M. Moayyed, D. Saberi, 2020).

Molecular Structure Analysis

The crystal and molecular structures of Crotonamide have been detailed, showing that it crystallizes in the monoclinic space group with specific dimensions. The molecules exhibit a trans-type configuration regarding the C=C bond, and dimer formations through hydrogen bonds are evident (ShimizuShozo, KekkaShinji, KashinoSetsuo, HaisaMasao, 1974).

Chemical Reactions and Properties

Crotonamide participates in various chemical reactions, including cyclopolymerization and reactions with nitrile oxides, indicating its versatility in forming polymers and cycloaddition products. These reactions have implications for understanding the chemical behavior and potential utility of Crotonamide in synthetic chemistry (T. Kodaira, Yasuhiro Mae, 1992), (M. Weidner‐Wells, S. Fraga-Spano, I. Turchi, 1998).

Physical Properties Analysis

Studies on the swelling properties of poly[acrylamide-co-(crotonic acid)] superabsorbents demonstrate the physical characteristics of Crotonamide-derived materials. These materials exhibit high water absorption capabilities, providing insights into their potential applications in water retention and agriculture (D. Yiamsawas, W. Kangwansupamonkon, O. Chailapakul, S. Kiatkamjornwong, 2007).

Applications De Recherche Scientifique

1. Molecular and Crystal Structures

- Crotonic Acid and Crotonamide Structures : The study of the crystal and molecular structures of crotonic acid and crotonamide revealed their planar configurations and trans-type C=C bonds. These structures form dimers through hydrogen bonds, playing a crucial role in their chemical behavior and potential applications (ShimizuShozo, KekkaShinji, KashinoSetsuo, HaisaMasao, 1974).

2. Pharmacology and Medicinal Chemistry

- Antituberculosis Agents : A series of (E)-4-oxo-2-crotonamide derivatives were designed and synthesized, showing promising activity against Mycobacterium tuberculosis. These findings suggest the potential of crotonamide derivatives in developing new antituberculosis treatments (Ren et al., 2019).

- Tyrosine Kinase Inhibition : Research on 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles, functioning as irreversible inhibitors of EGFR and HER-2 kinases, included butynamide, crotonamide, and methacrylamide derivatives. These compounds, particularly those with a crotonamide moiety, demonstrated enhanced biological properties, highlighting their potential in cancer treatment (Wissner et al., 2003).

3. Chemical Properties and Reactions

- Cis-Trans Equilibria Studies : The study of the cis-trans equilibrium of N-(2,5-Dichlorophenyl)-3-aminocrotonamides via proton magnetic resonance indicated that these substances exist as a mixture of isomers, with solvent-dependent equilibrium. This research provides valuable insights into the reactivity and properties of crotonamide derivatives (Kondo, 1977).

Mécanisme D'action

Target of Action

Crotonamide, also known as Crotamiton, is primarily used as a scabicidal and antipruritic agent . It is toxic to the scabies mite, which is its primary target . The scabies mite is a parasite that causes scabies in humans by burrowing into the skin and laying eggs. This leads to an allergic reaction causing intense itching .

Mode of Action

Crotonamide interacts with its targets through a process called counter-irritation . As it evaporates from the skin, it produces a cooling effect . This cooling effect helps to divert the body’s attention away from the itching .

Biochemical Pathways

It is known that it works by producing a counter-irritation, which helps to alleviate itching . This suggests that it may interfere with the signaling pathways involved in the sensation of itch.

Pharmacokinetics

In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, about 10% of Crotonamide is absorbed when applied locally . . These properties can impact the bioavailability of the drug, which is the proportion of the drug that enters the circulation and is able to have an active effect.

Result of Action

The molecular and cellular effects of Crotonamide’s action primarily involve the relief of itching and the eradication of scabies . By producing a counter-irritation, it helps to divert the body’s attention away from the itching . Additionally, it is believed to kill scabies mites, thereby helping to eradicate the infestation .

Action Environment

The efficacy and stability of Crotonamide can be influenced by various environmental factors. For instance, higher environmental temperatures can increase the evaporation rate of the drug from the skin, potentially enhancing its cooling effect and thus its ability to divert attention away from itching . .

Safety and Hazards

Crotonamide may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Propriétés

IUPAC Name |

(E)-but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQRXZOPZBKCNF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Crotonamide | |

CAS RN |

625-37-6, 23350-58-5 | |

| Record name | Crotonamide, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023350585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Crotonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 23350-58-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROTONAMIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C4LV3GQ8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Crotonamide?

A1: Crotonamide has a molecular formula of C4H7NO and a molecular weight of 85.106 g/mol.

Q2: What spectroscopic data is available for Crotonamide?

A2:

Proton Magnetic Resonance (1H NMR): 1H NMR studies have shown that substituted 3-aminocrotonamides exist as a mixture of cis and trans isomers in solution. [, ]* Carbon-13 Nuclear Magnetic Resonance (13C NMR): 13C NMR has been employed to investigate the configurations of crotonamide derivatives and understand the interaction between the amide function and the β-carbon atom during fragmentation. [, ]* Infrared (IR) Spectroscopy:* IR spectroscopy has been used to confirm the presence of specific functional groups and analyze the structure of polymers derived from crotonamide. []

Q3: What is known about the stability of Crotonamide under various conditions?

A3:

Hydrolysis: Research on phosphorylated crotonamides, like Bidrin® (3-(dimethoxyphosphinyloxy)-N,N-dimethyl-cis-crotonamide) and Azodrin® (3-(dimethoxyphosphinyl)-N-methyl-cis-crotonamide), indicates they are susceptible to both acidic and alkaline hydrolysis. Alkaline hydrolysis occurs more rapidly. []* Thermal Stability: These compounds are also sensitive to temperature, with decomposition products and rates influenced by water and free acid presence. []* Soil Degradation:* Bidrin® decomposes quickly in moist soil, impacting its residual activity. []

Q4: Are there any reported catalytic applications of Crotonamide?

A4: While the provided research does not directly focus on the catalytic properties of Crotonamide itself, some studies utilize Crotonamide derivatives in reactions involving chiral catalysts:

- Asymmetric 1,4-addition: Chiral rhodium catalysts, in conjunction with an aqueous base, facilitate the asymmetric 1,4-addition of arylboronic acids to Crotonamide derivatives. []

- Conjugate Addition Reactions: Chiral 1-[2-(p-tolylsulfinyl)]pyrrolyl cinnamide, a Crotonamide derivative, undergoes asymmetric conjugate addition with arylcopper reagents, leading to the formation of (3R)-adducts with high diastereoselectivity. [, ]

Q5: How do structural modifications of Crotonamide affect its biological activity?

A5:

- Phosphorylated Crotonamides: Studies on Bidrin® and Azodrin® reveal that the number of methyl groups on the nitrogen atom influences their insecticidal activity. Azodrin®, with one less methyl group, shows efficacy against a broader spectrum of mites compared to Bidrin®. []

- Substituted Quinazolines and Pyrido[3,4-d]pyrimidines: Research on tyrosine kinase inhibitors demonstrated that incorporating a crotonamide Michael acceptor moiety, specifically a piperidinyl crotonamide, into quinazoline and pyrido[3,4-d]pyrimidine scaffolds significantly enhances their inhibitory activity against the epidermal growth factor receptor (EGFR) family. []

Q6: What is the insecticidal activity of Crotonamide derivatives like Bidrin®?

A6:

- Laboratory Studies: Bidrin® exhibits potent toxicity against a range of insects and mites, including two-spotted spider mites, Mexican bean beetles, grape leafhoppers, and walnut aphids. []

Q7: What are the toxicological effects of Crotonamide derivatives?

A7:

- Cholinesterase Inhibition: Bidrin® administration to cattle led to a significant reduction in blood cholinesterase activity, a marker of organophosphate toxicity. [, ]

- Impact on Metabolism: Despite cholinesterase inhibition, Bidrin® did not significantly affect the digestibility of dietary components, nitrogen utilization, or rumen fermentation in cattle. []

Q8: How are Crotonamide residues analyzed?

A8:

- Gas Chromatography: This technique, coupled with flame photometric detection, is used to quantify Azodrin® residues in strawberries. Trifluoroacetylation of the extract helps confirm the compound's identity. []

Q9: What is the environmental fate of Crotonamide-based pesticides?

A9:

- Soil Persistence: Bidrin®, a phosphorylated crotonamide, demonstrates rapid degradation in moist soil, limiting its residual activity in the environment. []

Q10: Are there alternatives to Crotonamide-based insecticides?

A10: Research suggests several alternatives for specific pest control scenarios:

- Cotton Pests: Endosulfan, diazinon, and methyl parathion show efficacy against sunflower moths in cotton fields. []

- Two-spotted Spider Mites and Hop Aphids: Dicofol and tetradifon demonstrate efficacy against these pests in hop fields. []

Q11: When did research on Crotonamide and its derivatives gain prominence?

A11: Research on Crotonamide derivatives as insecticides, particularly Bidrin® and Azodrin®, gained traction in the mid-20th century, with numerous studies published in the 1960s and 1970s exploring their efficacy, toxicology, and environmental fate. [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol](/img/structure/B15844.png)

![(2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol](/img/structure/B15876.png)

![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)